molecular formula C12H14N2O3 B13542654 tert-Butyl (3-isocyanatophenyl)carbamate

tert-Butyl (3-isocyanatophenyl)carbamate

Cat. No.: B13542654
M. Wt: 234.25 g/mol
InChI Key: IXWWBXWFZOBXFJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-isocyanatophenyl)carbamate is a chemical building block of interest in organic synthesis and materials science. It features a reactive isocyanate group (-N=C=O) that can undergo various addition reactions, alongside a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a common protecting group in organic synthesis, used to make an amine inert to specific reaction conditions while allowing for its subsequent deprotection . Compounds with isocyanate functional groups are widely used in producing polymers like polyurethanes. In research settings, "blocked isocyanates," where the isocyanate is temporarily reacted with another agent to deactivate it, are particularly valuable for creating stable one-component systems . These blocked isocyanates can be thermally de-blocked to regenerate the reactive isocyanate, enabling cross-linking and curing reactions in applications such as coatings, adhesives, and elastomers . The specific structure of this compound, which contains both a protected amine and an isocyanate, may make it a useful intermediate for developing novel polymers or for use in step-wise synthetic routes where controlled reactivity is required. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(3-isocyanatophenyl)carbamate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(7-10)13-8-15/h4-7H,1-3H3,(H,14,16)

InChI Key

IXWWBXWFZOBXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (3-isocyanatophenyl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of an appropriately substituted aniline derivative into the corresponding isocyanate. The most common approach is the reaction of the free amine with phosgene or phosgene equivalents under controlled conditions, often employing protective groups such as tert-butyl carbamate to ensure selectivity and stability of intermediates.

Stepwise Preparation Route

Step 1: Formation of tert-Butyl (3-aminophenyl)carbamate
  • The starting material is 3-aminophenyl derivative.
  • Protection of the amino group is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents to form the tert-butyl carbamate.
  • This step ensures the amino group is masked to prevent unwanted side reactions during subsequent steps.
Step 2: Conversion to this compound
  • The protected amine is reacted with phosgene (COCl2) or safer phosgene equivalents (e.g., triphosgene).
  • The reaction is conducted under anhydrous conditions, typically in an inert atmosphere (argon or nitrogen) to avoid hydrolysis.
  • The reaction proceeds via formation of an intermediate carbamyl chloride, which rearranges to the isocyanate upon heating.
  • Temperature control is crucial: initial reaction at low temperature (0–10 °C) to form carbamyl chloride, followed by heating (100–160 °C) to complete isocyanate formation.

Detailed Reaction Conditions and Mechanism

Step Reagents/Conditions Notes
Protection of amine Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temperature Forms tert-butyl carbamate protecting group
Formation of carbamyl chloride intermediate Phosgene in solvent (e.g., diisobutyl ketone), 0–10 °C, inert atmosphere Controlled addition to avoid side reactions
Conversion to isocyanate Heating to 100–160 °C, continued phosgene supply Rearrangement of carbamyl chloride to isocyanate; removal of HCl byproduct

The mechanism involves nucleophilic attack of the amine nitrogen on phosgene, forming a carbamoyl chloride intermediate. This intermediate loses HCl and rearranges to the isocyanate functional group. The tert-butyl carbamate remains intact, protecting the amino substituent on the phenyl ring.

Representative Example from Literature

A detailed procedure analogous to the preparation of aromatic isocyanates was described in a US patent (US2911429A), which provides an industrially scalable method:

  • The free amine (here, tert-butyl (3-aminophenyl)carbamate) is dissolved in a suitable solvent such as diisobutyl ketone.
  • This solution is added dropwise to a cooled phosgene solution at 0–10 °C.
  • After initial formation of carbamyl chloride intermediate, the mixture is heated to 100–160 °C to complete isocyanate formation.
  • Excess phosgene and HCl byproducts are removed by venting and condensation.
  • The final product is isolated by solvent removal or extraction.

This method emphasizes controlled temperature, solvent choice, and phosgene handling for high yield and purity.

Analysis of Preparation Methods

Advantages

  • High selectivity and yield: The use of tert-butyl carbamate protects the amine, preventing side reactions.
  • Scalability: The method using phosgene in ketone solvents is suitable for large-scale industrial synthesis.
  • Purity: Controlled reaction conditions minimize byproducts and facilitate product isolation.

Challenges

  • Phosgene handling: Phosgene is highly toxic and requires stringent safety measures.
  • Temperature control: Precise temperature regulation is necessary to avoid decomposition or incomplete conversion.
  • Solvent selection: Solvent must dissolve reactants and withstand reaction temperatures without degradation.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Comments
Starting material tert-Butyl (3-aminophenyl)carbamate Prepared via Boc protection of 3-aminophenyl
Solvent Diisobutyl ketone or similar dialkyl ketone Melting point < 10 °C, boiling point > 160 °C
Phosgene addition Dropwise at 0–10 °C Prevents side reactions
Reaction atmosphere Argon or nitrogen Anhydrous conditions required
Intermediate formation Carbamyl chloride at low temperature Stable intermediate for isocyanate formation
Final conversion Heating to 100–160 °C Rearrangement to isocyanate
Byproduct removal Venting and condensation of HCl and excess phosgene Ensures product purity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(3-isocyanatophenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: The compound is used in the synthesis of various biologically active molecules. Its stability and ease of removal make it suitable for use in the preparation of pharmaceuticals and other biologically relevant compounds .

Industry: In industrial applications, tert-butyl N-(3-isocyanatophenyl)carbamate is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-isocyanatophenyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The isocyanate group can react with nucleophiles, forming stable urea derivatives. The removal of the tert-butyl group is typically achieved through acid-catalyzed hydrolysis, leading to the formation of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (3-aminophenyl)carbamate (CAS 1134328-09-8)
  • Structure : Replaces -NCO with -NH₂.
  • Properties: Higher nucleophilicity due to the amino group. Lower reactivity toward alcohols/amines compared to isocyanate. Similarity score: 0.98 (structural proximity) .
  • Applications : Used as a precursor in drug synthesis (e.g., kinase inhibitors) where amine functionality is critical .
tert-Butyl (3-cyanophenyl)carbamate (CAS 145878-50-8)
  • Structure : Substitutes -NCO with -CN.
  • Properties: Molecular formula: C₁₂H₁₄N₂O₂. The cyano group acts as a leaving group, enabling nitrile-to-amide transformations. Lower acute toxicity compared to isocyanates .
  • Applications : Intermediate in agrochemicals and materials science .
tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)
  • Structure : Cyclopentyl ketone instead of phenyl isocyanate.
  • Properties :
    • Molecular weight: 199.25 g/mol.
    • Bioavailability Score: 0.55; Log S (solubility): -2.3 .
  • Applications : Studied for CNS drug development due to ketone reactivity and cyclopentane ring conformation .

Substituent Modifications on the Aromatic Ring

tert-Butyl (2-amino-5-fluorophenyl)carbamate
  • Structure : -NH₂ and -F substituents.
  • Properties :
    • Fluorine enhances electronegativity, improving metabolic stability.
    • Used in kinase inhibitor synthesis via Suzuki couplings .
  • Applications : Anticancer agent development .
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate (CAS 2108750-69-0)
  • Structure : Benzyloxy (-OBn) and methyl (-CH₃) groups.
  • Properties :
    • Molecular weight: 313.39 g/mol.
    • Increased steric hindrance reduces reaction rates .
  • Applications : Protected intermediate in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-isocyanatophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-isocyanatoaniline in the presence of a base (e.g., triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., tert-butyl protons at δ 1.4 ppm, isocyanate proton at δ 8.1 ppm) and 13C NMR^{13} \text{C NMR}. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store tert-Butyl (3-isocyanatophenyl)carbamate to prevent degradation?

  • Handling : Use inert atmosphere (N2_2/Ar) gloveboxes to avoid moisture-induced hydrolysis. Wear PPE: nitrile gloves, lab coat, and safety goggles. For respiratory protection, use NIOSH-approved P95 masks if airborne particles are present .
  • Storage : Store in sealed, moisture-proof containers at room temperature (20–25°C) with desiccants (silica gel). Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 265.1) .
  • Stability : Conduct accelerated stability studies under stressed conditions (40°C/75% RH for 4 weeks). Monitor degradation via TLC or NMR for hydrolysis byproducts (e.g., tert-butanol or urea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tert-Butyl (3-isocyanatophenyl)carbamate derivatives?

  • Data Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition studies vs. cellular viability assays). For inconsistent IC50_{50} values, verify compound integrity via LC-MS and ensure assay conditions (pH, temperature) are standardized .
  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15} \text{N}-isocyanate) to track reactivity in biological systems. Molecular docking simulations predict binding modes to targets like proteases or kinases .

Q. What strategies mitigate instability of the isocyanate group during kinetic studies?

  • Reaction Design : Perform kinetic experiments under anhydrous conditions (dry solvents, molecular sieves). Use stopped-flow spectroscopy for real-time monitoring of isocyanate reactivity (e.g., with amines to form ureas) .
  • Stabilization : Add stabilizers like triethyl phosphate (0.1% w/v) to suppress moisture-induced hydrolysis. Conduct control experiments to confirm stabilizers do not interfere with reactivity .

Q. How can computational chemistry guide the design of tert-Butyl (3-isocyanatophenyl)carbamate analogs with enhanced selectivity?

  • Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Identify electrophilic regions (isocyanate group) for targeted modifications .
  • SAR Analysis : Synthesize analogs with substituents at the phenyl ring (e.g., electron-withdrawing groups at para-position) and correlate structural changes with activity using QSAR models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Issues : Minimize exothermic side reactions by gradual reagent addition and temperature control (jacketed reactors). Use chiral HPLC to monitor enantiomeric excess (ee >98%) .
  • Crystallization : Optimize solvent systems (e.g., tert-butyl methyl ether/heptane) for recrystallization to enhance yield and purity. X-ray crystallography confirms absolute configuration .

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